2-(Bromomethyl)-6-hydroxybenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and a hydroxy group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole typically involves the bromination of 6-hydroxybenzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of bromine or NBS in a continuous flow setup ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).
Oxidation: PCC, DMP, solvents (dichloromethane, acetonitrile).
Reduction: LiAlH4, solvents (ether, THF).
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of 2-(bromomethyl)-6-oxo-benzo[d]oxazole.
Reduction: Formation of 2-methyl-6-hydroxybenzo[d]oxazole.
Scientific Research Applications
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Fluoromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Methyl)-6-hydroxybenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or fluoro counterparts. This increased reactivity makes it a valuable intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C8H6BrNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
BTZFOWBDRBNMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)CBr |
Origin of Product |
United States |
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